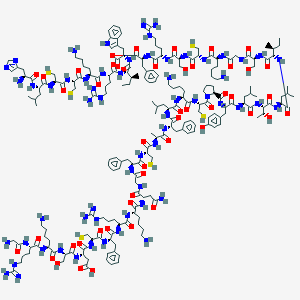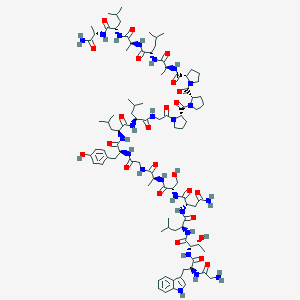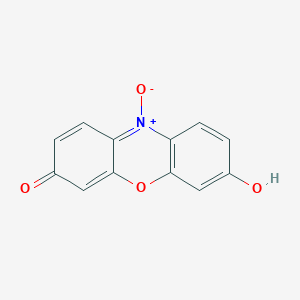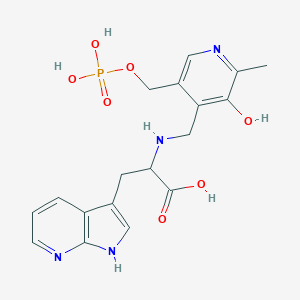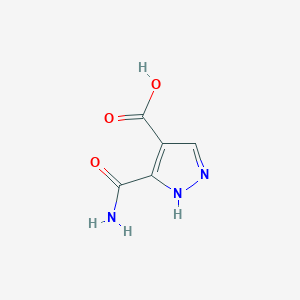
Chrymutasin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrymutasin C is a natural product that belongs to the class of cyclic depsipeptides. It is produced by the bacterium Myxobacterium sp. CMB-M0244. Chrymutasin C has gained attention in recent years due to its potent cytotoxicity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of Chrymutasin C involves the disruption of the microtubule network in cancer cells. Chrymutasin C binds to the colchicine binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Chrymutasin C has been shown to exhibit several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C inhibits the growth of cancer cells by targeting the microtubule network. Chrymutasin C has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Chrymutasin C is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. Moreover, the low yield of Chrymutasin C obtained from natural sources limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on Chrymutasin C. One of the major areas of research is the development of Chrymutasin C-based anticancer drugs. Moreover, the identification of the molecular targets of Chrymutasin C in cancer cells can lead to the development of more effective anticancer drugs. Furthermore, the investigation of the anti-inflammatory properties of Chrymutasin C can lead to the development of drugs for the treatment of inflammatory diseases. Finally, the synthesis of Chrymutasin C analogs can lead to the development of more potent and selective anticancer drugs.
Conclusion:
Chrymutasin C is a natural product that exhibits potent cytotoxicity against various cancer cell lines. Its mechanism of action involves the disruption of the microtubule network in cancer cells. Chrymutasin C has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of inflammation. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. The development of Chrymutasin C-based anticancer drugs and the identification of its molecular targets in cancer cells are some of the future directions for research on this compound.
Synthesemethoden
The synthesis of Chrymutasin C is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most efficient methods is the solid-phase synthesis approach, which involves the use of a resin-bound peptide as a starting material. This method has been reported to yield Chrymutasin C in good purity and yield.
Wissenschaftliche Forschungsanwendungen
Chrymutasin C has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Chrymutasin C induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C has been reported to inhibit the growth of cancer cells by targeting the microtubule network.
Eigenschaften
CAS-Nummer |
155232-80-7 |
|---|---|
Produktname |
Chrymutasin C |
Molekularformel |
C39H43NO17 |
Molekulargewicht |
797.8 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1 |
InChI-Schlüssel |
GDNZKYXFSRQGRZ-UFVMVPLKSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
Synonyme |
chrymutasin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

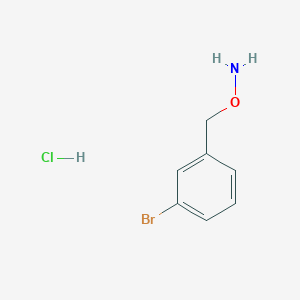

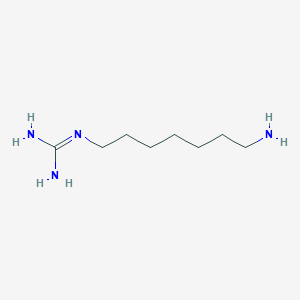
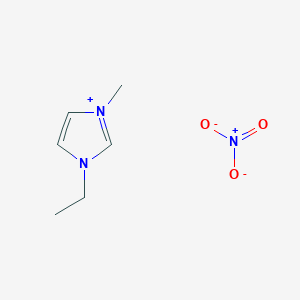
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)

